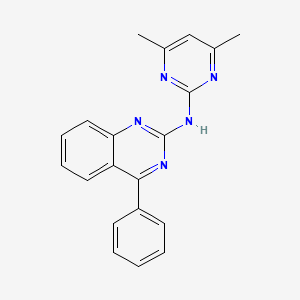![molecular formula C16H14F3NO3 B5587894 3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5587894.png)
3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide is a compound of interest in various chemical and pharmaceutical studies due to its structural features and potential bioactivities. This compound, like many others with complex molecular structures, offers a wide range of possibilities for exploration in synthetic methodologies, structural analysis, and property characterization.
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions, with boron trifluoride diethyl etherate enhancing cyclization outcomes. For example, the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline and 7,8-dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine was achieved via Pummerer-type cyclization, demonstrating the role of Lewis acids in facilitating cyclization through the formation of dicationic intermediates, sulfonium-carbenium dication (Saitoh et al., 2001).
Molecular Structure Analysis
The molecular structure of related benzamide compounds has been characterized using X-ray crystallography, revealing significant insights into their crystalline forms and intermolecular interactions. For instance, studies on antipyrine-like derivatives and benzamide neuroleptics have provided detailed information on hydrogen bonding patterns, crystal packing, and the impact of molecular geometry on physical properties (Saeed et al., 2020), (Collin et al., 1986).
Chemical Reactions and Properties
Chemical reactions involving 3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide and its derivatives can lead to the formation of compounds with potential bioactive properties. For example, novel derivatives have been synthesized and shown promising activity against Mycobacterium tuberculosis, demonstrating the compound's relevance in medicinal chemistry (Nimbalkar et al., 2018).
Physical Properties Analysis
The physical properties of compounds related to 3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide, such as solubility, thermal stability, and molecular weight, are crucial for their potential applications. For instance, organo-soluble polyamides with semifluorinated structures derived from related compounds exhibit remarkable solubility and thermal stability, highlighting the impact of molecular design on material properties (Bera et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. Studies on related compounds provide insights into their reactivity patterns, interaction with biological targets, and potential for drug development. The synthesis and characterization of benzamide derivatives, for example, have shed light on their antimicrobial and antitumor activities, demonstrating the compound's versatility in chemical and biological contexts (Saeed et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-22-13-7-6-10(8-14(13)23-2)15(21)20-12-5-3-4-11(9-12)16(17,18)19/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNQXTXPKJBXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-bromobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5587827.png)
![6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5587829.png)

![methyl 5-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)-2-furoate](/img/structure/B5587841.png)
![1-ethyl-6-hydroxybenzo[cd]indol-2(1H)-one](/img/structure/B5587852.png)
![(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5587856.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B5587858.png)


![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5587874.png)

![4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5587887.png)
![7-(2-chloro-6-fluorophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B5587916.png)